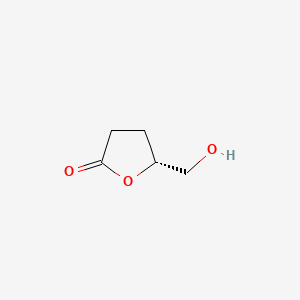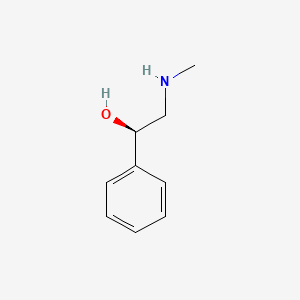
6-fluoro-2-methyl-1H-indole
Overview
Description
6-Fluoro-2-methyl-1H-indole, otherwise known as FMIT, is an indole-based compound with potential applications in a variety of scientific research and pharmaceutical fields. Its unique structure and properties make it an attractive option for researchers and scientists looking to explore the potential of indole compounds.
Scientific Research Applications
Synthesis and Biological Evaluation
6-Fluoro-2-methyl-1H-indole derivatives exhibit a range of biological activities. A study focused on synthesizing various 2-(substituted phenyl)-1H-indoles, including those with fluoro groups, demonstrated their potential in anti-inflammatory, antioxidant, and antimicrobial activities. The compounds were evaluated against cytokines and tested for antimicrobial activity using the well-diffusion method. This research highlights the utility of this compound in the development of new therapeutic agents with diverse biological activities (T. Sravanthi, S. Rani, & S. L. Manju, 2015).
Photophysical Studies and Fluorescent Probes
Indole derivatives, including those with fluoro substitutions, have been studied for their photophysical properties. These compounds display high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, indicating their potential as fluorescent probes. The response of these compounds to fluoride ions was evaluated, revealing their selectivity and potential application in fluorescent sensing technologies (G. Pereira, E. M. Castanheira, P. Ferreira, & M. Queiroz, 2010).
Antibiofilm and Antivirulence Properties
Indole derivatives, such as 6-fluoroindole, have been investigated for their antibiofilm and antivirulence properties against bacterial pathogens like Serratia marcescens. These compounds can interfere with quorum sensing systems and suppress biofilm formation, motility, and virulence factor production in bacteria, indicating their potential application in combating bacterial infections and reducing antibiotic resistance (S. Sethupathy, E. Sathiyamoorthi, Y.‐Guy Kim, J.‐Hyung Lee, & Jintae Lee, 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-methyl-1H-indole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, affecting cell growth and survival.
Cellular Effects
This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . For instance, the inhibition of key enzymes involved in cell cycle regulation can lead to the suppression of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVUUGKFGUZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433085 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40311-13-5 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angle between the indole and benzyl rings in the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A1: The abstract states that the dihedral angle between the indole ring system and the benzyl ring in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is 80.91° []. This information suggests a nearly perpendicular orientation between these two planar ring systems within the molecule. This type of structural information is crucial for understanding the molecule's overall shape and potential interactions with biological targets or other molecules.
Q2: How do intermolecular interactions contribute to the crystal packing of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A2: The abstract mentions the presence of C—H⋯Cl, C—H⋯F, and C—H⋯π interactions in the crystal packing of the compound []. These weak interactions play a role in determining the arrangement of molecules within the crystal lattice and can influence physical properties such as melting point and solubility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)



![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)









